![molecular formula C15H9Cl2N3O4S B3005815 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1171450-03-5](/img/structure/B3005815.png)
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential antitumor and antioxidant properties. The structure of the compound suggests that it contains a dibenzo[1,4]dioxin moiety, which is known to be a part of a new class of weakly binding DNA-intercalating agents with antitumor activity . Additionally, the presence of a 1,3,4-oxadiazol moiety is indicative of antioxidant activity, as seen in related compounds .
Synthesis Analysis
The synthesis of related dibenzo[1,4]dioxin-1-carboxamides involves the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids through various methods, although regiospecific syntheses are not always available, leading to mixtures of regioisomers that can be challenging to separate . The synthesis of compounds with antioxidant activity, such as those containing the 1,3,4-oxadiazol moiety, involves the creation of derivatives with various substituents that can enhance the antioxidant properties .
Molecular Structure Analysis
The molecular structure of the compound likely contributes to its biological activity. The dibenzo[1,4]dioxin moiety is known to intercalate with DNA, which is a mechanism associated with antitumor activity . The 1,3,4-oxadiazol ring is a heterocyclic moiety that has been associated with antioxidant activity in related compounds . The specific arrangement and substitution pattern of the chloro and hydroxyl groups on the benzene ring can significantly affect the compound's biological properties.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The carboxamide sidechain is a key functional group that can interact with biological targets. In the case of DNA-intercalating agents, the peri substituents to the carboxamide sidechain enhance activity and potency . The antioxidant activity of related compounds is determined by their ability to scavenge free radicals, as demonstrated by DPPH radical scavenging method and reducing power assay .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly detailed in the provided papers. However, based on the properties of similar compounds, it can be inferred that the solubility, melting point, and stability of the compound would be influenced by the presence of the dibenzo[1,4]dioxin and 1,3,4-oxadiazol moieties. These properties are crucial for the compound's biological activity and its potential as a therapeutic agent .
Propriétés
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O4S/c16-11-5-7(12(17)25-11)14-19-20-15(24-14)18-13(21)10-6-22-8-3-1-2-4-9(8)23-10/h1-5,10H,6H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSVYCQDJPFPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3005733.png)
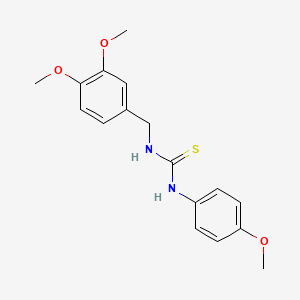

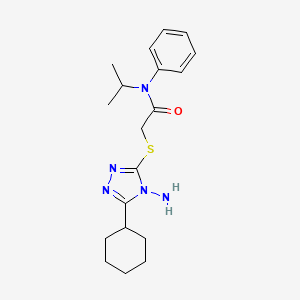
![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B3005744.png)
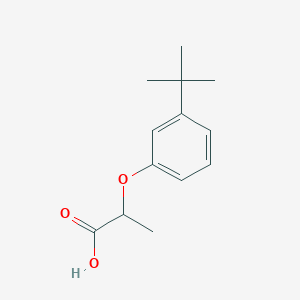
![N-(5-methylisoxazol-3-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3005747.png)
![2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/no-structure.png)
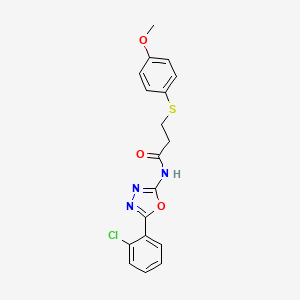
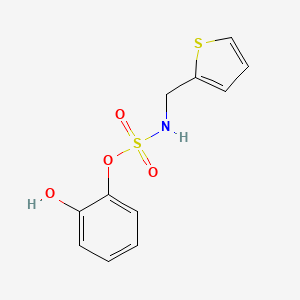
![Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B3005752.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B3005754.png)